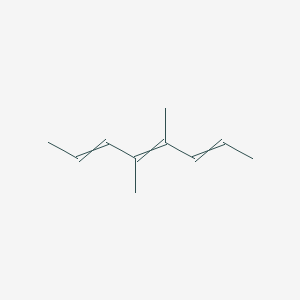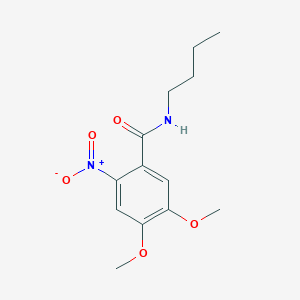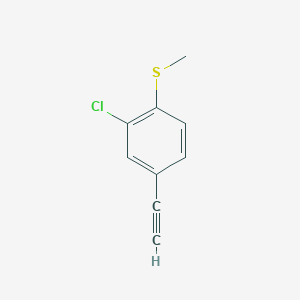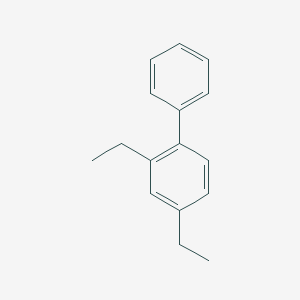
2,4-Diethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of ethyl groups at the 2 and 4 positions on one of the benzene rings distinguishes 2,4-Diethyl-1,1’-biphenyl from other biphenyl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-diethylbromobenzene with phenylmagnesium bromide in the presence of a catalyst can yield 2,4-Diethyl-1,1’-biphenyl . The reaction is typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
Industrial production of 2,4-Diethyl-1,1’-biphenyl often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,4-Diethyl-1,1’-biphenyl .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, 2,4-Diethyl-1,1’-biphenyl can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate and other strong oxidizing agents are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for reduction reactions.
Major Products Formed
Nitration: Nitro derivatives of 2,4-Diethyl-1,1’-biphenyl.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
2,4-Diethyl-1,1’-biphenyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-Diethyl-1,1’-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,4-Dichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,4-Diethyl-1,1’-biphenyl: The compound itself.
Uniqueness
2,4-Diethyl-1,1’-biphenyl is unique due to the presence of ethyl groups at the 2 and 4 positions, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
112757-52-5 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2,4-diethyl-1-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-10-11-16(14(4-2)12-13)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 |
Clave InChI |
UCZBHBWFAZHOGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

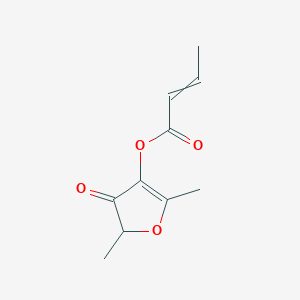

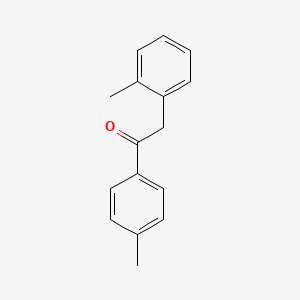
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
